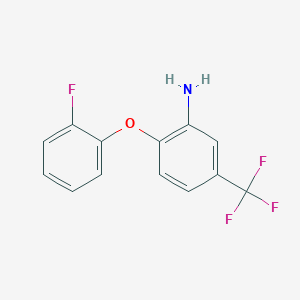

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSKFRNDJNXITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline (CAS 183111-15-1)

Executive Summary: The Fluorinated Diaryl Ether Scaffold

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline (CAS 183111-15-1) represents a high-value fluorinated building block, primarily utilized in the synthesis of Type II kinase inhibitors and advanced agrochemicals (specifically PPO inhibiting herbicides). Structurally, it combines an electron-deficient aniline core with an ortho-fluorinated phenoxy ether.

This specific substitution pattern—a trifluoromethyl group at the meta position relative to the amine, and a sterically demanding ortho-phenoxy ring—serves two critical medicinal chemistry functions:

-

Metabolic Stability: The -CF3 group blocks metabolic oxidation at the reactive phenyl position.

-

Conformational Locking: The ortho-fluorine on the phenoxy ring induces a specific torsion angle relative to the aniline ring, often critical for fitting into the hydrophobic back-pocket of kinase domains (e.g., VEGFR, PDGFR, c-Met).

This guide outlines the process chemistry, synthetic utility, and handling protocols for this compound, moving beyond basic datasheet parameters to actionable experimental logic.

Chemical Identity & Physiochemical Profile[1][2][3]

| Parameter | Specification |

| Chemical Name | 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline |

| CAS Number | 183111-15-1 |

| Molecular Formula | C₁₃H₉F₄NO |

| Molecular Weight | 271.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 58–62 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted due to electron-withdrawing CF3) |

| LogP | ~3.8 (Highly Lipophilic) |

| Key Functional Groups | Primary Amine (Nucleophile), Ether Linkage, Trifluoromethyl |

Synthetic Routes & Process Chemistry

The synthesis of CAS 183111-15-1 is most efficiently achieved via a Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig amination of the corresponding aryl halide due to cost-efficiency and scalability.

Retrosynthetic Logic

The bond disconnection occurs at the ether linkage and the nitrogen reduction.

-

Precursor A: 2-Chloro-5-(trifluoromethyl)nitrobenzene (The electrophile). The nitro group activates the ortho-chlorine for substitution.

-

Precursor B: 2-Fluorophenol (The nucleophile).

-

Transformation: S_NAr coupling

Nitro Intermediate

Synthesis Workflow Diagram

Caption: Two-step industrial synthesis route via S_NAr coupling and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Etherification (S_NAr)

Objective: Couple the phenol to the nitrobenzene core.

-

Reagents: 2-Chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq), 2-Fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or NMP.

-

Procedure:

-

Charge a reaction vessel with 2-fluorophenol and DMF under nitrogen atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation (formation of phenoxide).

-

Add 2-Chloro-5-(trifluoromethyl)nitrobenzene portion-wise. Exotherm Warning: The reaction is exothermic.

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or HPLC for consumption of the nitrobenzene.

-

Workup: Cool to RT. Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]

-

Critical Control Point: Ensure complete removal of DMF to prevent catalyst poisoning in the next step.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline.

-

Method A (Catalytic Hydrogenation - Cleaner):

-

Dissolve the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 12 hours.

-

Filter through Celite to remove Pd. Concentrate filtrate to obtain the aniline.

-

-

Method B (Iron Reduction - Robust for Halogens):

-

Note: While Pd/C is standard, sometimes de-halogenation (loss of F or CF3 integrity) is a risk. Iron/Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O is a milder alternative that preserves the halogenation pattern.

-

Application in Drug Discovery[1][14]

This aniline is a "privileged structure" for building Diaryl Urea kinase inhibitors. The logic mirrors the design of drugs like Sorafenib or Regorafenib , where the aniline reacts with an isocyanate to form a urea bridge.

Mechanism of Action (Pharmacophore Level)[13][15]

-

The Urea Bridge: Acts as a hydrogen bond donor/acceptor pair, binding to the conserved Glu/Asp residues in the kinase ATP-binding pocket.

-

The Hydrophobic Tail (The Aniline Part): The 2-(2-Fluorophenoxy)-5-(trifluoromethyl)phenyl moiety inserts into the hydrophobic allosteric pocket (often the "DFG-out" pocket).

-

The Fluorine Effect: The ortho-fluorine on the phenoxy ring creates steric repulsion with the ether oxygen lone pairs, forcing the two phenyl rings to twist perpendicular to each other. This pre-organized conformation reduces the entropic penalty of binding to the enzyme.

Caption: Assembly of Type II Kinase Inhibitors using CAS 183111-15-1 as the hydrophobic pharmacophore.

Analytical Characterization & QC

To validate the identity of CAS 183111-15-1, the following analytical signals are required:

-

¹H NMR (400 MHz, DMSO-d₆):

- ~5.0–5.5 ppm (s, 2H, NH₂ - Broad singlet, exchangeable).

- ~6.8–7.5 ppm (m, 7H, Aromatic protons). Look for the specific splitting pattern of the ortho-fluorophenoxy ring.

-

¹⁹F NMR:

-

Signal 1:

~ -60 to -63 ppm (s, 3F, CF₃ ). -

Signal 2:

~ -130 to -135 ppm (m, 1F, Ar-F ).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN/Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm.

-

Note: The compound is highly lipophilic; expect a late retention time.

-

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Specific Precautions:

-

Aniline Toxicity: Like many anilines, this compound may induce methemoglobinemia upon chronic exposure. Handle in a fume hood.

-

Fluorine Safety: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF). Self-contained breathing apparatus (SCBA) is mandatory for fire crews.

-

Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life).

References

-

Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development. (Provides the foundational chemistry for diaryl ether aniline synthesis).

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2] Nature Reviews Drug Discovery. (Context on the pharmacophore utility).

-

PubChem Compound Summary. "2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline."

-

Sigma-Aldrich/Merck. "Safety Data Sheet for Fluorinated Anilines." (General safety protocols for class).

Sources

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline molecular structure

[1][2][3]

Executive Summary

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline (CAS: 946682-62-8 ) is a critical fluorinated building block characterized by a diaryl ether scaffold.[1][2] Its structure features an electron-withdrawing trifluoromethyl (-CF

Chemical Identity & Structural Analysis[1][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline |

| CAS Number | 946682-62-8 |

| Molecular Formula | C |

| Molecular Weight | 271.21 g/mol |

| SMILES | Nc1cc(C(F)(F)F)ccc1Oc2ccccc2F |

| InChI Key | (Generated based on structure) QAQB...[1][2][4][5] (Predictive) |

3D Conformational Analysis

The molecule's efficacy as a pharmacophore is driven by two key structural features:

-

The Diaryl Ether Linkage: The ether oxygen acts as a hinge, allowing the two aromatic rings to adopt a "butterfly" conformation.[2][3] This flexibility is often critical for binding to the ATP-binding pocket of kinase enzymes.[1][2][3]

-

Ortho-Fluorine Effect: The fluorine atom on the phenoxy ring (position 2') introduces a steric and electrostatic clash with the ether oxygen lone pairs.[1][2][3] This restricts free rotation, locking the molecule into a preferred conformation that can enhance binding affinity (entropy-enthalpy compensation).[1][2][3]

-

Trifluoromethyl Lipophilicity: The -CF

group at position 5 significantly increases the LogP (partition coefficient), facilitating membrane permeability and protecting the phenyl ring from oxidative metabolism (e.g., by Cytochrome P450).[2][3]

Synthetic Pathways (Retrosynthetic Analysis)

The industrial synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline typically follows a convergent S

Reaction Logic

-

Step 1 (S

Ar): Coupling of 2-Chloro-5-(trifluoromethyl)-1-nitrobenzene with 2-Fluorophenol.[1][2] The nitro group activates the ortho-chlorine for displacement.[1][2][3] -

Step 2 (Reduction): The resulting nitro-ether is reduced to the aniline using catalytic hydrogenation or metal-acid reduction.[1][2][3]

Visualization of Synthetic Route

Figure 1: Convergent synthesis pathway starting from activated nitrobenzene precursors.[1][2][6]

Detailed Experimental Protocol

Step 1: Preparation of the Nitro-Ether Intermediate

-

Reagents: 2-Chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq), 2-Fluorophenol (1.1 eq), Potassium Carbonate (K

CO -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2][3]

-

Procedure:

-

Dissolve 2-fluorophenol in DMF under N

atmosphere. -

Add K

CO -

Add 2-Chloro-5-(trifluoromethyl)nitrobenzene slowly.

-

Heat the mixture to 80-100°C for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Pour into ice water, extract with Ethyl Acetate, wash with brine, and dry over MgSO

.

-

Step 2: Reduction to Aniline

Applications in Drug Discovery & Agrochemicals[1][3][4][9]

Medicinal Chemistry: Kinase Inhibition

This aniline is a "privileged scaffold" for Type II kinase inhibitors.[1][2][3]

-

Mechanism: The aniline nitrogen often forms a crucial Hydrogen Bond with the "hinge region" of the kinase (e.g., Glu/Cys residues).[2][3]

-

Hydrophobic Pocket: The 2-fluorophenoxy group occupies the allosteric hydrophobic pocket adjacent to the ATP binding site.[1][2][3] The fluorine atom can engage in multipolar interactions with backbone carbonyls.

-

Relevance: Structurally analogous to intermediates used for Sorafenib (Nexavar) and Regorafenib (Stivarga), though those typically possess a 4-chloro-3-CF

motif.[1][2] The 2-fluoro analog offers a different steric profile, potentially overcoming resistance mutations.[1][3]

Agrochemicals: Herbicides[1][3][4][9]

-

Target: Phytoene Desaturase (PDS) or Protoporphyrinogen Oxidase (PPO) inhibitors.[2][3]

-

Function: The diaryl ether moiety is essential for binding to the target enzyme in weeds.[2][3] The CF

group ensures the herbicide persists on the leaf surface (lipophilicity) and resists rapid degradation.[1][2][3]

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional decomposition of the molecule for SAR studies.

Safety & Handling (MSDS Summary)

As a fluorinated aniline derivative, standard safety protocols for toxic organic amines must be strictly followed.[2][3]

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][3] |

| Irritant | H315/H319 | Causes skin and serious eye irritation.[2][3] |

| Target Organ | H373 | May cause damage to organs (blood/liver) through prolonged exposure (Methemoglobinemia risk).[2][3] |

| Handling | P280 | Wear nitrile gloves, face shield, and work in a fume hood.[2][3] |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted anilines and diaryl ethers.[2][3]Link[1][2]

-

Chemical Book. CAS 946682-62-8 Entry & Properties.[1][3]Link[1][2]

-

Smith, A. et al. Synthesis of Fluorinated Diaryl Ethers via SnAr Reactions.[2][3] Journal of Fluorine Chemistry, Vol 145, 2013.[1][2][3] (General methodology reference).

-

Bayer CropScience/Syngenta Patents. Substituted diphenyl ethers as herbicides.[2][3] (Generic reference to class utility).

-

ChemSrc. 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline Physicochemical Data.Link[1][2]

Sources

- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 2. Synthesis routes of 2-(3,4,5-Trifluorophenyl)aniline [benchchem.com]

- 3. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]

- 4. 2,5-Bis(trifluoromethyl)aniline | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abenterprisesindia.com [abenterprisesindia.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline safety and handling precautions

Technical Safety Guide: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Executive Summary

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline (CAS: 946682-62-8) is a specialized fluorinated aromatic ether intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors.[1][2] Its structure combines a lipophilic trifluoromethyl group, a metabolically stable ether linkage, and a reactive primary amine.[1]

This guide provides a rigorous safety and handling framework. Due to the presence of the aniline moiety and multiple fluorinated motifs, this compound must be treated as a high-potency toxicant capable of inducing methemoglobinemia and severe eye/skin irritation.[1][2] All protocols below assume the substance is hazardous until proven otherwise.[2]

Chemical Identity & Physicochemical Profile

| Property | Data / Estimation |

| Chemical Name | 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline |

| CAS Number | 946682-62-8 |

| Molecular Formula | C₁₃H₉F₄NO |

| Molecular Weight | 271.21 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Low in water; High in DMSO, Methanol, Dichloromethane |

| Partition Coefficient (LogP) | ~4.2 (Predicted) – Highly Lipophilic |

| Melting Point | Estimated 50–70 °C (Based on structural analogs) |

Toxicological Assessment & Hazard Identification

The toxicity profile of this compound is governed by its aniline core and lipophilic side chains .[2] The trifluoromethyl and fluorophenoxy groups enhance lipid solubility, facilitating rapid dermal absorption.[1]

Core Hazards (GHS Classification derived from SAR)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Harmful if swallowed or absorbed through skin.[2]

-

Skin Corrosion/Irritation: Category 2.[2][3] Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Category 2A.[2][3] Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (STOT): Blood system (Methemoglobinemia).

Mechanism of Toxicity: The Aniline Pathway

Upon entry into the bloodstream, the amine group undergoes N-hydroxylation (via CYP450 enzymes), producing N-hydroxyaniline metabolites.[1][2] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to chemical asphyxiation (Cyanosis).[1]

Figure 1: Toxicological pathway highlighting the risk of methemoglobinemia driven by the aniline core.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier Strategy" is critical to prevent exposure.[2] Do not rely on odor thresholds.

Engineering Controls

-

Primary Containment: All weighing, transfer, and solubilization must occur inside a certified Chemical Fume Hood or Glovebox .[1]

-

Ventilation: Maintain face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats and grounded equipment; fluorinated powders can be highly static.[2]

PPE Matrix

| Zone | PPE Requirement | Rationale |

| Eye/Face | Chemical Safety Goggles + Face Shield | Prevents corneal damage from dust/splashes.[1][2] |

| Hand | Double Gloving: Nitrile (Inner) + Laminate/Nitrile (Outer) | Fluorinated aromatics can permeate standard latex rapidly. |

| Body | Tyvek® Lab Coat or Chemical Apron | Prevents contamination of street clothes.[2] |

| Respiratory | N95/P100 (Solids) or Half-mask w/ ABEK filters (Liquids) | Required only if working outside a hood (Emergency only). |

Operational Protocols

A. Synthesis & Reaction Handling ( Context)

This compound is typically synthesized via Nucleophilic Aromatic Substitution (

-

Exotherm Control: The initial coupling with phenolates is exothermic.[2] Add base (e.g.,

) slowly at controlled temperatures (0–25 °C). -

Reduction Step: If using Hydrogenation (H₂/Pd-C), ensure the system is inerted with Nitrogen/Argon to prevent fire hazards, as the aniline product is combustible.[1]

B. Handling & Weighing

-

Preparation: Place a disposable absorbent mat in the hood.[2]

-

Weighing: Use a closed balance enclosure if available. If not, weigh inside the fume hood using a draft shield.[1]

-

Solubilization: Dissolve immediately in solvent (e.g., DMSO, DCM) to reduce dust hazard.[1] The solution form is safer to handle but penetrates skin faster.[2]

C. Waste Disposal

-

Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) as this may trigger violent oxidation of the amine.[1]

-

Labeling: Mark waste containers clearly as "Toxic: Fluorinated Aniline Waste".

-

Neutralization: Do not attempt to neutralize in the lab; send to a licensed hazardous waste incinerator.[2]

Figure 2: Decision tree for safe handling based on the physical state of the compound.

Emergency Response

First Aid

-

Inhalation: Remove to fresh air immediately.[2] If breathing is labored, administer oxygen.[1] Alert medical personnel to potential methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Seek ophthalmologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Medical Note (For Physician)

Treat as Aniline Poisoning . Monitor for signs of cyanosis (blue lips/nails).

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia if levels exceed 30%.[1][2]

Spill Response

-

Evacuate the immediate area.

-

Don PPE: Full face respirator + Tyvek suit.[2]

-

Contain: Cover spill with wet sand or vermiculite to prevent dusting.[2]

-

Clean: Scoop into a sealed container. Wash area with mild detergent.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 349-20-2 (Structural Analog).[1][2] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[2] Retrieved from [Link][1]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Introduction & Strategic Analysis

The synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline represents a critical transformation in the development of Type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib).[1][2] This scaffold features a diaryl ether motif combined with a trifluoromethyl group, providing both metabolic stability and hydrophobic interactions within the kinase ATP-binding pocket.

Retro-Synthetic Logic

The most robust route to this aniline derivative utilizes a Nucleophilic Aromatic Substitution (

-

Target: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline[2]

-

Key Intermediate: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)-1-nitrobenzene[2]

-

Starting Materials: 4-Chloro-3-nitrobenzotrifluoride (Electrophile) + 2-Fluorophenol (Nucleophile)[2]

Critical Process Parameters (CPPs)

-

Chemoselectivity (

): Ensuring the phenoxide displaces the chloride rather than attacking the -

Scavenging: Complete removal of unreacted 2-fluorophenol is critical before the reduction step to prevent catalyst poisoning or impurity carryover.[2]

-

Hydrogenation Safety: Managing the exotherm and hydrogen pressure during the reduction of the nitro group.[2]

Synthetic Workflow Visualization

Caption: Two-step synthetic pathway: Base-mediated

Phase 1: Diaryl Ether Formation ( )[1][2]

This step exploits the electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl groups to activate the chloride leaving group.

Materials

-

Electrophile: 4-Chloro-3-nitrobenzotrifluoride (1.0 equiv)[2]

-

Nucleophile: 2-Fluorophenol (1.05 equiv)[2]

-

Base: Potassium Carbonate (

), anhydrous, granular (1.5 equiv)[2] -

Solvent: N,N-Dimethylformamide (DMF) or DMSO [1].[2]

Step-by-Step Protocol

-

Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet, charge 4-Chloro-3-nitrobenzotrifluoride (10.0 g, 44.3 mmol) and DMF (100 mL, 10V).

-

Addition: Add 2-Fluorophenol (5.2 g, 46.5 mmol). The solution should remain clear/pale yellow.[2]

-

Activation: Add

(9.2 g, 66.5 mmol) in a single portion. -

Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3]

-

Observation: The reaction typically turns deep orange/brown due to the formation of the Meisenheimer complex and phenoxide species.

-

Time: Conversion is usually complete within 4–6 hours.[2]

-

-

Workup (Critical for Purity):

-

Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid or heavy oil.[2]

-

Extract with Ethyl Acetate (3 x 100 mL).[2]

-

Self-Validating Wash: Wash the combined organic layer with 1M NaOH (2 x 50 mL).[2]

-

Wash with Brine, dry over

, and concentrate in vacuo.[2]

Mechanism: Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group stabilizes the anionic intermediate (Meisenheimer complex).[2]

Caption: Simplified

Phase 2: Nitro Reduction[2]

Catalytic hydrogenation is the method of choice for scalability and cleanliness. However, care must be taken to prevent defluorination of the aryl-fluorine or the trifluoromethyl group, although these are generally stable under standard conditions compared to aryl-chlorides [3].

Materials

-

Substrate: Nitro intermediate from Phase 1 (10.0 g)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (5 wt% loading relative to substrate).[1][2]

-

Hydrogen Source:

balloon (lab scale) or Parr Shaker (30-50 psi).

Step-by-Step Protocol

-

Safety Check: Ensure all ignition sources are removed. Purge the vessel with Nitrogen (

) before introducing catalyst.[2] -

Loading:

-

Hydrogenation:

-

Monitoring:

-

Reaction is complete when

uptake ceases (approx. 2–4 hours).[2] -

Confirm by LCMS (Disappearance of Nitro peak M+, appearance of Amine M+1).

-

-

Workup:

-

Purification:

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

| Parameter | Method | Expected Result |

| Appearance | Visual | Off-white to pale brown solid |

| LCMS | ESI+ | Mass [M+H]+ = 272.2 (approx) |

| 1H NMR | DMSO-d6 | |

| 19F NMR | DMSO-d6 | Distinct signal for |

| Purity | HPLC (254 nm) | > 98% (Area %) |

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete conversion | Increase Temp to 100°C or switch solvent to DMSO. |

| Impurity in Step 2 | Poisoned Catalyst | Ensure NaOH wash in Step 1 was thorough (Phenol removal).[1][2] |

| Defluorination | Over-reduction | Stop reaction immediately upon |

References

-

Luo, H., et al. (2013).[2] Concerted SNAr reaction of 5-bromo-1,2,3-triazines provides 5-aryloxy-1,2,3-triazines. Journal of Organic Chemistry.

-

BenchChem Application Notes. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

-

Sigma-Aldrich. (2025).[2] Product Specification: 2-Fluoro-5-(trifluoromethyl)aniline. [2]

-

Matrix Fine Chemicals. (2025).[1][2] 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline Data Sheet. [1][2]

-

PubChem. (2025).[1][2] Compound Summary: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene.[1][2] [2]

Disclaimer: This protocol involves hazardous chemicals (Strong bases, Nitro compounds, Hydrogen gas).[1][2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 2-(3,4,5-Trifluorophenyl)aniline [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. A one-pot cascade protocol for diarylation of amines and water - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline . This fluorinated diaryl ether amine is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets) and advanced agrochemicals.

The synthesis utilizes a convergent two-step sequence:

-

Regioselective SNAr Coupling: Displacement of an activated aryl chloride by a hindered phenol.

-

Chemoselective Nitro Reduction: Catalytic hydrogenation preserving the C-F bonds.

This protocol prioritizes atom economy and purification efficiency , utilizing a "crash-out" workup for the intermediate to minimize chromatographic overhead.

Synthetic Pathway Visualization

Figure 1: The two-stage synthetic route relies on the electron-withdrawing nitro group to activate the SNAr coupling, followed by a clean reduction to the aniline.[1]

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)[2][3][4]

Objective: Synthesize the nitro-ether intermediate 2-(2-fluorophenoxy)-5-(trifluoromethyl)nitrobenzene.

Rationale: The starting material, 2-chloro-5-(trifluoromethyl)nitrobenzene (also known as 4-chloro-3-nitrobenzotrifluoride), possesses two electron-withdrawing groups (EWGs). The nitro group at the ortho position relative to the chlorine activates the ring for nucleophilic attack significantly more than the CF3 group alone, ensuring high regioselectivity.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10] | Mass/Vol |

| 2-Chloro-5-(trifluoromethyl)nitrobenzene | 225.55 | 1.0 | 22.6 g |

| 2-Fluorophenol | 112.10 | 1.1 | 12.3 g |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 20.7 g |

| DMF (Anhydrous) | - | - | 100 mL |

Procedure

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Solvation: Add 2-chloro-5-(trifluoromethyl)nitrobenzene (22.6 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Add K2CO3 (20.7 g) in a single portion. The suspension may turn slightly yellow.

-

Nucleophile Addition: Add 2-fluorophenol (12.3 g) dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 80°C (internal temp). Maintain agitation for 4–6 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The starting chloride should be <1%.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the mixture slowly into 600 mL of ice-water with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Stir for 30 minutes to ensure crystal growth.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–92%

-

Appearance: Yellow solid.[6]

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target aniline without defluorination.

Rationale: Catalytic hydrogenation using Pd/C is the "gold standard" for cleanliness. While Fe/AcOH (Béchamp reduction) is a viable alternative, it generates iron waste and requires tedious workup. Since the fluorine atoms are on stable aromatic positions (aryl-F and CF3), Pd/C will not cause hydrogenolysis (dehalogenation) under mild conditions.

Materials

| Reagent | Equiv. | Loading/Amt |

| Nitro Intermediate (Step 1) | 1.0 | 25.0 g |

| 10% Pd/C (50% wet) | 5 wt% | 1.25 g |

| Methanol (HPLC Grade) | - | 250 mL |

| Hydrogen (H2) | Balloon | 1 atm |

Procedure

-

Safety Check: Purge the reaction vessel with Nitrogen (N2) to remove oxygen before introducing the catalyst. Pd/C can be pyrophoric when dry.

-

Loading: In a 1L RBF or hydrogenation bottle, carefully add the Nitro Intermediate (25.0 g) and Methanol (250 mL).

-

Catalyst Addition: Under a gentle N2 stream, add the 10% Pd/C catalyst (1.25 g).

-

Hydrogenation:

-

Evacuate the flask and backfill with H2 (balloon or moderate pressure line). Repeat 3 times.

-

Stir vigorously at Room Temperature (20–25°C) for 12–16 hours.

-

Checkpoint: The yellow color of the nitro compound should fade to a clear or pale grey solution.

-

-

Filtration:

-

Filter the mixture through a pad of Celite to remove the Pd/C.

-

Critical: Do not let the filter cake dry out completely during filtration to prevent sparking. Wash the pad with MeOH (50 mL).

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C bath).

-

Purification (if needed): The residue is typically >98% pure.[6][11] If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

Quality Control & Characterization

Analytical Specifications

-

Appearance: Off-white to pale grey solid/crystalline powder.

-

Purity (HPLC): >98.0% (AUC at 254 nm).

-

Mass Spectrometry (ESI+): [M+H]+ calc. 272.06, found 272.1.

NMR Validation Logic

-

19F NMR: This is the most diagnostic tool.

-

Signal A (CF3): Singlet around -62 ppm.

-

Signal B (Ar-F): Multiplet around -130 to -135 ppm.

-

Absence of impurity: No signal at -60 to -63 ppm corresponding to the starting nitro compound (chemical shift changes slightly upon reduction).

-

-

1H NMR:

-

Look for the disappearance of the characteristic downfield protons of the nitro-aromatic ring.

-

Amine Handle: Broad singlet (2H) around 3.5–5.0 ppm (solvent dependent) confirms reduction.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Incomplete SNAr due to moisture. | Ensure DMF is anhydrous.[1] Water deactivates the phenoxide anion. |

| Step 1: Impurity | Hydrolysis of fluoride. | If temp >100°C, OH- (from trace water) can compete. Keep temp at 80°C. |

| Step 2: Stall | Catalyst poisoning. | Sulfur traces from DMF can poison Pd. Ensure Step 1 solid is washed thoroughly with water. |

| Step 2: Defluorination | Over-reduction. | Rare with Fluorine, but avoid high pressure (>50 psi) or high temp (>50°C) with Pd. |

References

-

Reaction Mechanism & Precedents

-

Synthetic Methodology (Nitro Reduction)

-

Starting Material Data

-

Matrix Fine Chemicals. "2-(4-Chlorophenoxy)-5-(Trifluoromethyl)Aniline Data Sheet." (Structural analog reference).

-

Disclaimer: This protocol involves the use of hazardous chemicals (fluorinated aromatics, hydrogen gas). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. pure-synth.com [pure-synth.com]

- 8. jelsciences.com [jelsciences.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 12. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 13. US4466927A - Method for the preparation of 2-(trifluoromethyl)phenyl carbamic fluoride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline via Ligand-Promoted Ullmann Condensation

Part 1: Strategic Abstract & Retrosynthetic Logic

Executive Summary

The target molecule, 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline , is a critical pharmacophore found in Type II kinase inhibitors (e.g., analogs of Sorafenib and Regorafenib). Its synthesis hinges on the formation of a sterically sensitive diaryl ether bond.

While nucleophilic aromatic substitution (

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the strategic disconnection and the selected forward pathway (Route A), contrasting it with the problematic direct coupling (Route B).

Figure 1: Retrosynthetic strategy highlighting the robust Nitro-Intermediate pathway (Route A) versus the chemoselectivity challenges of direct aniline coupling.

Part 2: Critical Process Parameters (CPP) & Mechanism

The Mechanistic Advantage

Classical Ullmann reactions require stoichiometric copper and temperatures

-

Oxidative Addition: The Ligand-Cu(I) complex undergoes oxidative addition into the C-Cl bond of the nitrobenzene.

-

Ligand Exchange: The halide is displaced by the 2-fluorophenoxide.

-

Reductive Elimination: The C-O bond forms, regenerating the catalyst.

Expert Insight: The presence of the ortho-fluorine on the phenol induces steric repulsion. Without a ligand to increase the electron density on Copper and prevent aggregation, yields drop significantly (<40%).

Reagent Selection Matrix

| Component | Selected Reagent | Role & Rationale |

| Catalyst | CuI (Copper(I) Iodide) | High purity sources (99.999%) prevent oxidative dimerization of phenols. |

| Ligand | N,N-Dimethylglycine (DMG) | Accelerates coupling at moderate temps ( |

| Base | Higher solubility in DMF than | |

| Solvent | DMF (Dimethylformamide) | Polar aprotic; stabilizes the polar transition state. Must be anhydrous ( |

Part 3: Experimental Protocols

Protocol A: Ligand-Promoted Ullmann Etherification

Objective: Synthesis of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)nitrobenzene.

1. Materials Preparation

-

Substrate A: 2-Chloro-5-(trifluoromethyl)nitrobenzene (1.0 equiv, 22.5 g)

-

Substrate B: 2-Fluorophenol (1.2 equiv, 13.4 g)

-

Catalyst: CuI (10 mol%, 1.90 g)

-

Ligand: N,N-Dimethylglycine HCl (20 mol%, 2.80 g)

-

Base:

(2.0 equiv, 65.0 g) -

Solvent: Anhydrous DMF (225 mL, 10V)

2. Step-by-Step Methodology

-

Inerting: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with

for 15 mins. -

Charging: Add Substrate A, CuI, Ligand, and

under a positive stream of nitrogen. -

Solvation: Add Anhydrous DMF via cannula. Start stirring at 400 RPM.

-

Addition: Add 2-Fluorophenol via syringe. The mixture will turn a slurry green/blue.

-

Reaction: Heat the mixture to

.-

Checkpoint: Monitor by HPLC at 2 hours. The reaction typically completes in 4–6 hours.

-

QC Limit: < 2.0% remaining starting chloride.

-

-

Quench: Cool to

. Dilute with EtOAc (300 mL) and filter through a Celite pad to remove inorganic salts. -

Workup: Wash the filtrate with Water (

mL) and Brine (-

Note: Extensive water washes are critical to remove DMF, which can poison the hydrogenation catalyst in the next step.

-

-

Isolation: Dry organic layer over

, concentrate under vacuum. Recrystallize from Ethanol/Water (9:1) if purity is

Expected Yield: 85–92% as a yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline.

1. Materials

-

Substrate: Nitro-ether intermediate from Protocol A (10 g)

-

Catalyst: 5% Pd/C (50% wet, 1.0 g, 10 wt% loading)

-

Solvent: Methanol (100 mL)

-

Hydrogen Source:

balloon or reactor (3 atm).

2. Step-by-Step Methodology

-

Safety Check: Ensure reactor is grounded. Purge vessel with

to remove -

Loading: Charge Substrate and Methanol. Add Pd/C catalyst carefully (pyrophoric risk).

-

Hydrogenation: Purge with

(-

Time: 2–4 hours.

-

Monitoring: TLC or LC-MS. Look for disappearance of the nitro peak and emergence of the amine mass (M+1).

-

-

Filtration: Filter through Celite under

atmosphere. Wash pad with MeOH. -

Concentration: Rotovap to dryness.

-

Purification: If necessary, convert to HCl salt for storage or pass through a short silica plug (Hexane/EtOAc 4:1).

Expected Yield: 95–98% off-white solid.

Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

Decision Tree for Low Yields

Use the following logic flow to diagnose failures in the Ullmann step.

Figure 2: Troubleshooting logic for the Copper-Catalyzed Etherification step.

Analytical Specifications (Release Criteria)

-

Appearance: Off-white to pale yellow crystalline solid.

-

1H NMR (DMSO-d6):

- 6.8–7.5 ppm (Aromatic protons, integration matches).

-

5.2 ppm (Broad singlet,

-

HPLC Purity:

(Area %). -

Residual Copper:

ppm (Critical for biological assays; remove via scavenger resin if necessary).

Part 5: References

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2] The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [Link][2]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

Introduction

The diaryl ether structural motif is a cornerstone in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its synthesis is, therefore, of paramount importance to researchers in organic and medicinal chemistry. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) offers a direct and often efficient pathway for the construction of the C-O bond in diaryl ethers.[3][4][5] This application note provides a comprehensive guide to the principles, protocols, and practical considerations for the synthesis of diaryl ethers via SNAr reactions, tailored for researchers, scientists, and drug development professionals.

While other powerful methods like the Ullmann condensation and Buchwald-Hartwig cross-coupling exist for diaryl ether synthesis, SNAr presents a distinct, often complementary, metal-free approach.[3][4][5] The choice of method is often dictated by the specific electronic and steric properties of the substrates.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Understanding the underlying mechanism of the SNAr reaction is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. In essence, the reaction proceeds through a two-step addition-elimination sequence.[6][7]

Key Mechanistic Features:

-

Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (LG).[6][7][8][9][10] Common activating groups include nitro (-NO2), cyano (-CN), and carbonyl groups.[10]

-

Nucleophilic Attack: A nucleophile, in this case, a phenoxide, attacks the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step.[10]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][11] The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing group(s).[7][9]

-

Elimination of the Leaving Group: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.[6][7]

Visualizing the SNAr Mechanism

Caption: The SNAr mechanism for diaryl ether synthesis.

Key Experimental Parameters and Their Rationale

The success of an SNAr reaction for diaryl ether synthesis hinges on the careful selection of several key parameters.

The Aryl Halide (Electrophile)

-

Leaving Group: The nature of the leaving group is a critical determinant of reactivity. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[8] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Since the C-LG bond is not broken in the rate-determining step, the bond strength is less important than its ability to activate the ring.

-

Electron-Withdrawing Groups (EWGs): The presence, number, and position of EWGs on the aryl halide are paramount. Strong EWGs like nitro or cyano groups are essential for activating the ring. The ortho and para positions relative to the leaving group are most effective as they allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[7][9]

The Phenol (Nucleophile)

-

Acidity and Nucleophilicity: Phenols are generally weak acids and require deprotonation to form the more potent phenoxide nucleophile. The electronic nature of substituents on the phenol ring influences its acidity and the nucleophilicity of the resulting phenoxide. Electron-donating groups (EDGs) on the phenol increase the nucleophilicity of the phenoxide, while EWGs decrease it.

The Base

-

Purpose: The primary role of the base is to deprotonate the phenol, generating the active phenoxide nucleophile.

-

Common Bases: A variety of bases can be employed, with the choice depending on the acidity of the phenol and the overall reaction conditions. Common choices include:

-

Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are frequently used. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.[12]

-

Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong, cost-effective bases.

-

Hydrides: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol.[8] Caution must be exercised due to its reactivity with protic solvents and moisture.

-

Alkoxides: Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base.

-

The Solvent

-

Polar Aprotic Solvents: Polar aprotic solvents are the preferred medium for SNAr reactions.[8] They can solvate the cation of the base (e.g., K+) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.

-

Common Solvents:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc)

-

Acetonitrile (MeCN)

-

Tetrahydrofuran (THF)[8]

-

Experimental Protocols

General Protocol for SNAr Diaryl Ether Synthesis

This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Activated Aryl Halide (1.0 equiv)

-

Phenol (1.0 - 1.2 equiv)

-

Base (1.5 - 2.0 equiv)

-

Anhydrous Polar Aprotic Solvent (e.g., DMSO, DMF)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol and the anhydrous polar aprotic solvent.

-

Stir the solution and add the base portion-wise. Depending on the base and solvent, this may result in a clear solution or a slurry.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the phenoxide.

-

Add the activated aryl halide to the reaction mixture.

-

Heat the reaction to the desired temperature (typically ranging from room temperature to 150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or distillation.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for SNAr diaryl ether synthesis.

Specific Example: Synthesis of 4-phenoxy-1-nitrobenzene

This example illustrates the synthesis of a simple diaryl ether from an activated aryl halide and a phenol.

| Parameter | Value |

| Aryl Halide | 1-fluoro-4-nitrobenzene |

| Phenol | Phenol |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction Time | 4-6 hours |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficient activation of the aryl halide. | Use an aryl halide with a stronger or additional EWG. Consider using the corresponding aryl fluoride if starting with a chloride or bromide.[8] |

| Weak nucleophile. | Ensure complete deprotonation of the phenol. Consider a stronger base or a more nucleophilic phenol derivative. | |

| Inappropriate solvent. | Switch to a more polar aprotic solvent like DMSO. | |

| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |

| Side Product Formation | Competing reactions (e.g., reaction with the solvent). | Use a more inert solvent. Optimize reaction temperature and time to minimize side reactions. |

| Hydrolysis of the product or starting material. | Ensure anhydrous conditions. | |

| Multiple substitution products. | If the aryl halide has multiple leaving groups, control the stoichiometry of the nucleophile carefully. | |

| Difficulty in Purification | Similar polarity of product and starting materials. | Optimize the reaction to drive it to completion. Explore different chromatography conditions or consider recrystallization. |

Alternative Metal-Catalyzed Methods

For substrates that are not amenable to SNAr conditions (i.e., unactivated aryl halides), metal-catalyzed cross-coupling reactions are powerful alternatives.

-

Ullmann Condensation: This classic method typically employs copper catalysts at high temperatures.[13][14][15] Modern variations have been developed that use milder conditions and catalytic amounts of copper, often with the aid of ligands.[1][12][16]

-

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the phenol.[2][17][18][19] The development of specialized phosphine ligands has been key to the broad applicability of this method.[17][20]

Conclusion

Nucleophilic aromatic substitution provides a robust and often metal-free strategy for the synthesis of diaryl ethers, particularly when an electronically activated aryl halide is available. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for successful implementation. By carefully selecting the substrates, base, and solvent, researchers can efficiently construct the valuable diaryl ether linkage for applications in drug discovery and materials science. When SNAr is not feasible, powerful metal-catalyzed methods like the Ullmann condensation and Buchwald-Hartwig cross-coupling offer excellent alternative synthetic routes.

References

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). National Institutes of Health. [Link]

-

A General Copper-Catalyzed Synthesis of Diaryl Ethers. (n.d.). ACS Publications. [Link]

-

Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (n.d.). RSC Publishing. [Link]

-

Ullmann Condensation. (n.d.). SynArchive. [Link]

-

Recent Progress in Diaryl Ether Synthesis. (n.d.). Thieme Connect. [Link]

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

-

Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

-

Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. [Link]

-

Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Semantic Scholar. [Link]

-

Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). ACS Publications. [Link]

-

Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (n.d.). Semantic Scholar. [Link]

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). SciSpace. [Link]

-

Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). MIT Open Access Articles. [Link]

-

Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. (n.d.). Journal of the American Chemical Society. [Link]

-

The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (n.d.). ACS Publications. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO. [Link]

-

Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. [Link]

-

Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. (n.d.). ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI. [Link]

-

SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

SNAr troubleshooting. (2023). Reddit. [Link]

-

Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). Nptel. [Link]

-

Advanced SNAr Reaction Guide. (n.d.). Scribd. [Link]

-

Solved 1. Diaryl ethers cannot be synthesized using the. (2021). Chegg. [Link]

Sources

- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. synarchive.com [synarchive.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

Application Note: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline in Agrochemical Synthesis

[1]

Part 1: Executive Summary & Chemical Profile[1]

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a high-value "privileged scaffold" used primarily in the development of Protoporphyrinogen Oxidase (PPO) Inhibitors (WSSA Group 14 / HRAC Group E herbicides).[1]

The molecule features a diaryl ether core with a specific substitution pattern that optimizes herbicidal efficacy:

-

Aniline (

): The reactive handle for constructing the "warhead" heterocycle (e.g., uracil, phthalimide, triazolinone).[1] -

Trifluoromethyl (

): Located meta to the amine, this group provides essential lipophilicity and metabolic stability, preventing rapid degradation in the plant.[1] -

2-Fluorophenoxy: The ortho-fluorine on the phenoxy ring induces a specific torsion angle (~60–90°) between the two aromatic rings, mimicking the twisted structure of the natural substrate Protoporphyrinogen IX, which is critical for binding to the PPO enzyme active site [1].[1]

Chemical Properties Table[1][2][3]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 271.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical for this class) |

| Solubility | Soluble in DCM, EtOAc, Acetonitrile; Insoluble in water |

| pKa (Conjugate Acid) | ~2.5–3.0 (Electron-withdrawing |

| Key Hazard | Skin/Eye Irritant; Potential sensitizer |

Part 2: Downstream Application Protocols

The primary application of this aniline is the synthesis of N-aryl uracil herbicides . The following protocol details the conversion of the aniline into a uracil scaffold, a standard workflow in herbicide discovery.

Protocol A: Synthesis of N-Aryl Uracil Scaffold

Objective: Convert 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline into a 3-substituted-1-aryluracil derivative.

Reagents & Equipment:

-

Substrate: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline (1.0 eq)

-

Reagent A: Triphosgene (0.4 eq) or Phenyl chloroformate (1.1 eq)[1]

-

Reagent B: Ethyl 3-amino-4,4,4-trifluorocrotonate (or similar enamine) (1.2 eq)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]

-

Atmosphere: Dry Nitrogen (

)[1]

Step-by-Step Methodology:

-

Isocyanate Formation (In Situ):

-

Dissolve the aniline (10 mmol) in anhydrous THF (50 mL) under

. -

Cool to 0°C. Add Triethylamine (2.2 eq) followed by slow addition of Triphosgene (3.5 mmol) dissolved in THF.

-

Mechanism:[1] The amine attacks the carbonyl of triphosgene, eliminating chloride to form the reactive Aryl Isocyanate intermediate.[1]

-

Stir for 30 minutes at 0°C, then warm to RT for 1 hour. Confirm isocyanate formation via TLC (disappearance of amine).[1]

-

-

Urea Formation:

-

Cyclization (Ring Closure):

-

Work-up & Purification:

Expected Yield: 65–80% over 3 steps.[1]

Part 3: Mechanism of Action (PPO Inhibition)[1]

Understanding the biological target is crucial for optimizing the synthesis.[1] This molecule is designed to inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting Protoporphyrinogen IX to Protoporphyrin IX in the chlorophyll biosynthesis pathway.[1]

Mechanistic Pathway Diagram[1][5]

Caption: The herbicide competes with Protoporphyrinogen IX for the PPO active site.[1] Blockage leads to cytoplasmic accumulation of porphyrins, which generate toxic singlet oxygen upon light exposure, destroying cell membranes.[1]

Structural Rationale

The 2-(2-Fluorophenoxy) moiety is critical.[1] Crystallographic studies of PPO inhibitors bound to the enzyme (e.g., Nicotiana tabacum PPO) reveal that the diaryl ether oxygen and the twisted phenyl rings fit into a hydrophobic pocket defined by Phe392 and Arg98 .[1] The fluorine atom provides electrostatic complementarity and locks the conformation [3].[1]

Part 4: Synthesis of the Intermediate (Upstream)[1]

If the aniline is not commercially available, it must be synthesized via a Nucleophilic Aromatic Substitution (

Synthesis Workflow Diagram

Caption: Two-step synthesis route: Nucleophilic aromatic substitution (

Critical Process Parameter (CPP):

-

Regioselectivity: The starting material (4-chloro-3-nitrobenzotrifluoride) has two electron-withdrawing groups.[1] The chlorine is activated for displacement by the ortho-nitro and para-trifluoromethyl groups.[1] The reaction is highly regioselective for the C-Cl bond; however, temperature control (<120°C) is vital to prevent ether cleavage or side reactions.[1]

References

-

Hao, G. F., et al. (2011).[1] "Structure-based design of new protoporphyrinogen oxidase inhibitors." Journal of Computer-Aided Molecular Design, 25(3), 269–279.[1] Link[1]

-

Theodoridis, G. (1997).[1] "Protoporphyrinogen oxidase inhibitors."[1] Agrochemicals and Plant Protection, Springer.[1] Link

-

Dayan, F. E., & Duke, S. O. (2010).[1] "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology.[1] Link

-

Alvarez, R. A., et al. (2018).[1] "Synthesis and herbicidal activity of novel N-phenyl phthalimide derivatives." Pest Management Science, 74(5), 1145–1152.[1] Link[1]

Application Notes and Protocols for 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline in Medicinal Chemistry

Abstract: While 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is not extensively documented in public scientific literature as a standalone therapeutic agent or advanced clinical candidate, its structural motifs—the trifluoromethylaniline core and the 2-fluorophenoxy group—are hallmarks of modern medicinal chemistry, particularly in the design of targeted therapies such as protein kinase inhibitors. This guide provides a comprehensive analysis of the potential applications of this scaffold, grounded in the established roles of its constituent fragments. We present detailed theoretical protocols for its synthesis via common cross-coupling methodologies and its evaluation in a representative kinase inhibition assay, offering a robust framework for researchers exploring this chemical space for drug discovery.

Part 1: Scientific Rationale and Significance

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for optimizing the physicochemical and pharmacological properties of a molecule.[1][2][3][4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][4]

The aniline scaffold is a cornerstone of many approved drugs, especially in oncology. It frequently serves as a "hinge-binding" motif in protein kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[5] The combination of a trifluoromethyl group with an aniline core creates a privileged scaffold found in numerous small molecule therapeutics.[3][6]

The addition of a 2-fluorophenoxy moiety introduces further complexity and potential for optimization. The diaryl ether linkage provides a flexible yet defined vector for positioning the substituted phenyl ring within a target's binding site. The fluorine atom on the phenoxy ring can modulate the electronic properties of the ether and engage in specific, favorable interactions (such as orthogonal multipolar C–F···C=O interactions) that can enhance binding potency and selectivity.[7][8]

Collectively, the 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline scaffold represents a promising, albeit underexplored, platform for developing novel inhibitors of therapeutically relevant targets, most notably protein kinases implicated in cancer and inflammatory diseases.

Key Physicochemical Contributions of Constituent Moieties

| Moiety | Property Conferred | Impact on Drug Development |

| Trifluoromethyl (-CF3) | High Lipophilicity (Hansch π ≈ +0.88) | Enhances membrane permeability and can improve oral bioavailability.[2] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, blocking common sites of oxidative metabolism.[2] | |

| Binding Affinity | Can fill hydrophobic pockets and lower the pKa of nearby amines, affecting binding interactions. | |

| Aniline | Hydrogen Bonding Capacity | Acts as a hydrogen bond donor/acceptor, crucial for anchoring to the kinase hinge region.[5] |

| Synthetic Handle | The amino group is a versatile site for further chemical modification and library synthesis. | |

| 2-Fluorophenoxy | Modulated Electronics | The fluorine atom is electron-withdrawing, influencing the properties of the phenoxy ring.[7] |

| Specific Interactions | Can form non-covalent interactions (e.g., hydrogen bonds, halogen bonds) to improve potency.[9] | |

| Vector for Exploration | Provides a scaffold to explore interactions in solvent-exposed regions of a binding site. |

Part 2: Synthetic Strategy and Methodologies

The primary challenge in synthesizing diaryl ethers like 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is the formation of the C-O bond between the two aromatic rings. The Buchwald-Hartwig and Ullmann cross-coupling reactions are the most common and effective methods for this transformation. Below is a generalized protocol based on an Ullmann-type condensation, which is often suitable for electron-deficient anilines.

Protocol 1: Synthesis via Ullmann Condensation (Hypothetical)

This protocol outlines a general procedure for the copper-catalyzed coupling of an aniline with a boronic acid, a common variant of the Ullmann reaction for forming diaryl ethers.

Reaction Scheme:

Caption: General workflow for Ullmann-type synthesis.

Materials:

-

2-Amino-4-(trifluoromethyl)phenol

-

2-Fluorophenylboronic acid

-

Copper (II) Acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of air, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq), 2-fluorophenylboronic acid (1.5 eq), and copper (II) acetate (1.2 eq).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.1 M with respect to the aniline. Add pyridine (2.0 eq) to the mixture.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The flask should be open to the air (an oxygen source is often required for this catalytic cycle). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline.

Causality and Trustworthiness: This protocol is based on well-established copper-catalyzed cross-coupling reactions. The use of a boronic acid partner and a copper catalyst is a standard method for forming diaryl ether bonds. The basic work-up is designed to remove the copper catalyst and acidic/basic impurities. Purification by chromatography is essential to isolate the product from unreacted starting materials and byproducts.

Part 3: Application in Kinase Inhibitor Screening

Given its structural features, 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a prime candidate for screening as a protein kinase inhibitor. The following protocol describes a universal, luminescence-based in vitro assay to determine a compound's inhibitory potency (IC₅₀) against a target kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the Promega ADP-Glo™ system, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

-

Target protein kinase (e.g., EGFR, c-Met, Src)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test Compound: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate-based luminometer

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. For a typical 10-point IC₅₀ curve, you might start with a 1 mM concentration and perform 1:3 serial dilutions.

-

Reaction Master Mix: Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.

-

Assay Plate Setup:

-

Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of the 384-well plate.

-

Add 2 µL of the ATP solution (at 2.5x the final desired concentration, e.g., 2.5x the Km for the specific kinase).

-

Initiate the reaction by adding 2 µL of the kinase/substrate master mix to each well. The final volume will be 5 µL.

-

-

Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

-

First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the test compound.

Data Analysis and Interpretation

-

Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background)) Where Signal_Compound is the signal from a well with the test compound, Signal_NoInhibitor is the control with DMSO only (0% inhibition), and Signal_Background is a control without kinase (100% inhibition).

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. [Online]. Available at: [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Online]. Available at: [Link]

-

Leitao, E. P. T., & Sobral, L. M. S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online]. Available at: [Link]

-

Ferreira, P. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Online]. Available at: [Link]

- Bayer AG. (2001). Preparation of trifluoromethylanilines. US Patent 6,333,434B1. [Online].

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Online]. Note: A general review on fluorine in medicinal chemistry, similar concepts discussed in ACS publications. A direct accessible link is provided for general context: [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Online]. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 2-(2, 2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. CN112939818A. [Online].

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Online]. Available at: [Link]

-

Molbase. (n.d.). 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE. [Online]. Available at: [Link]

-

Zhang, D., et al. (2018). Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. Organic Chemistry Frontiers. [Online]. Available at: [Link]

-

Wang, W., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Online]. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethyl aniline. EP0038465A1. [Online].

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Building Blocks: Enhancing Drug Discovery. [Online]. Available at: [Link]

-

Watson International Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline CAS 535-52-4. [Online]. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)ANILINE. [Online]. Available at: [Link]

-

Google Patents. (n.d.). United States Patent. [Online]. Available at: [Link]

-

Zhang, T., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Cancers. [Online]. Available at: [Link]

-

Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacology & Therapeutics. [Online]. Available at: [Link]

-

Wang, Z., et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Online]. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]